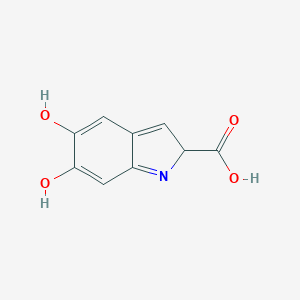
Tylogenin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tylogenin is a natural compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is a triterpenoid saponin that is found in various plant species, including the roots of Tylophora indica and Tylophora asthmatica. Tylogenin has been shown to possess a wide range of biological activities, including anti-inflammatory, antitumor, and immunomodulatory effects.
Mecanismo De Acción
The mechanism of action of tylogenin is not fully understood, but it is believed to act through various pathways. It has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), and to activate anti-inflammatory pathways, such as the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.
Biochemical and Physiological Effects:
Tylogenin has been shown to possess various biochemical and physiological effects. It has been shown to inhibit the production of reactive oxygen species (ROS) and to activate antioxidant pathways, such as the Nrf2 pathway. It has also been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using tylogenin in lab experiments is its natural origin, which makes it a safer alternative to synthetic compounds. However, one of the limitations of using tylogenin is its low solubility in water, which can make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on tylogenin. One potential area of research is the development of tylogenin-based therapeutics for the treatment of inflammatory and autoimmune diseases. Another area of research is the investigation of the potential anticancer effects of tylogenin. Additionally, further studies are needed to fully understand the mechanism of action of tylogenin and its potential side effects.
Métodos De Síntesis
The synthesis of tylogenin can be achieved through various methods, including extraction from natural sources and chemical synthesis. The extraction of tylogenin from natural sources involves the use of solvents, such as ethanol, methanol, and water, to extract the compound from the plant material. Chemical synthesis of tylogenin involves the use of various chemical reactions, such as oxidation and reduction, to produce the compound.
Aplicaciones Científicas De Investigación
Tylogenin has been extensively studied for its potential therapeutic applications. In particular, it has been shown to possess potent anti-inflammatory and immunomodulatory effects. These properties make it a promising candidate for the treatment of various inflammatory and autoimmune diseases, such as rheumatoid arthritis, multiple sclerosis, and inflammatory bowel disease.
Propiedades
Número CAS |
135247-46-0 |
|---|---|
Nombre del producto |
Tylogenin |
Fórmula molecular |
C17H19N3O6S3 |
Peso molecular |
534.6 g/mol |
Nombre IUPAC |
[(1R,2R,4bR,8R,9S)-1,8-diacetyloxy-2-[(2R)-2-methoxy-2-methyl-5-oxofuran-3-yl]-2,4b-dimethyl-7-oxo-3,4,4a,5,6,8,8a,9,10,10a-decahydro-1H-phenanthren-9-yl] acetate |
InChI |
InChI=1S/C28H38O10/c1-14(29)35-20-12-17-18(26(4)11-9-19(32)24(23(20)26)36-15(2)30)8-10-27(5,25(17)37-16(3)31)21-13-22(33)38-28(21,6)34-7/h13,17-18,20,23-25H,8-12H2,1-7H3/t17?,18?,20-,23?,24-,25+,26+,27+,28+/m0/s1 |
Clave InChI |
RTKXYQUBRFXSOY-RCJOAVMUSA-N |
SMILES isomérico |
CC(=O)O[C@H]1CC2[C@H]([C@@](CCC2[C@@]3(C1[C@H](C(=O)CC3)OC(=O)C)C)(C)C4=CC(=O)O[C@@]4(C)OC)OC(=O)C |
SMILES |
CC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C |
SMILES canónico |
CC(=O)OC1CC2C(CCC(C2OC(=O)C)(C)C3=CC(=O)OC3(C)OC)C4(C1C(C(=O)CC4)OC(=O)C)C |
Sinónimos |
tylogenin |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[2-(difluoromethoxy)phenyl]-4-ethylbenzamide](/img/structure/B238001.png)
![N-[(4-chlorophenyl)acetyl]-N'-[2-(difluoromethoxy)phenyl]thiourea](/img/structure/B238012.png)
![N-[3-chloro-4-(4-isobutyryl-1-piperazinyl)phenyl]acetamide](/img/structure/B238013.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2-chloropyridine-3-carboxamide](/img/structure/B238015.png)





![3b-hydroxy-3a,5,5-trimethyl-3-methylidene-4H-cyclopenta[a]pentalene-2,6-dione](/img/structure/B238068.png)


![N-{4-[4-(methylsulfonyl)piperazin-1-yl]phenyl}acetamide](/img/structure/B238083.png)